1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559462
InChI: InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1
SMILES:
Molecular Formula: C11H18ClO2-
Molecular Weight: 217.71 g/mol

1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride

CAS No.:

Cat. No.: VC16559462

Molecular Formula: C11H18ClO2-

Molecular Weight: 217.71 g/mol

* For research use only. Not for human or veterinary use.

1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride -

Specification

Molecular Formula C11H18ClO2-
Molecular Weight 217.71 g/mol
IUPAC Name 1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
Standard InChI InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1
Standard InChI Key QQXGTKYWJFHDHL-UHFFFAOYSA-M
Canonical SMILES CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of camphor chloride is C₁₁H₁₇ClO, with a molecular weight of 200.71 g/mol . The bicyclo[2.2.1]heptane framework features a chlorine atom at the carbonyl position, which enhances its electrophilicity (Figure 1). Structural analyses reveal similarities to camphor (C₁₀H₁₆O), a naturally occurring terpenoid, but the substitution of the hydroxyl group with a chlorine atom markedly alters its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₇ClO
Molecular Weight200.71 g/mol
ReactivityHigh (electrophilic carbonyl)
SolubilityOrganic solvents (e.g., DCM)

Discrepancies in molecular weight reporting (e.g., 217.71 g/mol in some sources) may arise from differences in salt forms or stereoisomeric variations. The compound is typically stored under inert conditions due to its sensitivity to moisture.

Synthesis and Derivatization

Camphor chloride is synthesized via chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. A representative method involves treating camphor derivatives with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For example, D-camphor can be converted to its oxime intermediate before functionalization :

Camphor+NH2OHOximeSOCl2Camphor Chloride\text{Camphor} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} \xrightarrow{\text{SOCl}_2} \text{Camphor Chloride}

This pathway ensures high yields (>80%) and purity, as confirmed by NMR and IR spectroscopy . The compound’s reactivity enables its use in coupling reactions, such as Friedel-Crafts acylations and nucleophilic substitutions, to synthesize amides, esters, and ketones .

Applications in Organic Synthesis

Nucleophilic Acyl Substitutions

The electrophilic carbonyl carbon in camphor chloride facilitates nucleophilic attacks, displacing the chloride ion. This reactivity is exploited in synthesizing camphor-based organometallic reagents, such as tin hydrides, which are valuable in asymmetric reductions . For instance, reaction with organolithium reagents yields chiral stannanes used in enantioselective transformations :

R-M+Camphor ChlorideR-C(O)-Camphor+MCl\text{R-M} + \text{Camphor Chloride} \rightarrow \text{R-C(O)-Camphor} + \text{MCl}

Polymer and Catalyst Design

Camphor chloride’s rigid bicyclic structure enhances steric effects in catalyst design. It is incorporated into ligands for transition-metal catalysts, improving selectivity in hydrogenation and cross-coupling reactions .

Biological Activities

Antimicrobial Properties

Camphor chloride exhibits broad-spectrum antimicrobial activity. Studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes via hydrophobic interactions.

Table 2: Antimicrobial Activity of Camphor Chloride

Bacterial StrainMIC (µg/mL)Source
Staphylococcus aureus8–16
Escherichia coli16–32

Analgesic and Anti-Inflammatory Effects

In rodent models, camphor chloride reduced inflammation by 40–60% at doses of 10–20 mg/kg, comparable to ibuprofen. It modulates TRPV1 receptors, inhibiting pain signal transmission .

Comparison with Related Compounds

Camphor chloride’s reactivity and bioactivity distinguish it from analogues:

  • Camphor (C₁₀H₁₆O): Lacks the chloride group, reducing electrophilicity and limiting synthetic utility .

  • Bornyl Chloride (C₁₀H₁₇Cl): A monoterpene chloride with weaker acylating ability but similar antimicrobial profiles .

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